molecular formula C10H12N4O2 B1491340 [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1949815-94-4

[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No. B1491340
CAS RN: 1949815-94-4
M. Wt: 220.23 g/mol
InChI Key: OZVXEXIJNVETQN-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The ethoxy group attached to the pyridine ring is a common substituent in organic chemistry, used in the modification of molecules for specific purposes .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring attached to an oxadiazole ring via a methylene (-CH2-) bridge, with an ethoxy group (-OCH2CH3) attached to the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the ethoxy group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and an ethoxy group could impact its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve in vitro and in vivo studies to evaluate its efficacy and safety .

properties

IUPAC Name

[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-2-15-8-4-3-7(6-12-8)10-13-9(5-11)16-14-10/h3-4,6H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXEXIJNVETQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 3
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 4
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[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

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